3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1250993-43-1
VCID: VC3082972
InChI: InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8-4-5-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)N1CC2CCC2(C1)C(=O)O
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

CAS No.: 1250993-43-1

Cat. No.: VC3082972

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid - 1250993-43-1

Specification

CAS No. 1250993-43-1
Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Standard InChI InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8-4-5-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Standard InChI Key HFZDQTVYEXMISZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CCC2(C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC2(C1)C(=O)O

Introduction

Physical and Chemical Properties

Molecular Structure and Identification

The molecular details of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid include:

PropertyValueReference
CAS Number2138150-20-4
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Stereochemistryrel-(1R,5R)
Minimum Purity97%

The compound's structure involves a bicyclic framework with a nitrogen atom incorporated into one of the rings, creating the azabicyclo[3.2.0]heptane core. The tert-butoxycarbonyl group is attached to the nitrogen atom, while the carboxylic acid function is positioned at carbon-1 of the bicyclic system .

Chemical Properties and Reactivity

The reactivity of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is largely determined by its functional groups:

  • The carboxylic acid group can participate in typical reactions including esterification, amide formation, and reduction to the corresponding alcohol.

  • The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions, revealing the free amine for further functionalization.

  • The azabicyclic core provides a rigid, three-dimensional scaffold that influences the spatial orientation of the functional groups, potentially affecting interactions with biological targets.

The compound's conformational constraints, imposed by its bicyclic structure, can significantly influence its chemical behavior and potential biological activity profiles when compared to more flexible analogues.

Synthesis and Preparation Methods

Related Synthetic Methodologies

Insight into potential synthetic approaches for 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid can be gleaned from the synthesis of related bicyclic compounds. For instance, research on bicyclo[1.1.1]pentane derivatives demonstrates the use of flow photochemical methods for constructing bicyclic cores, which might be adaptable to azabicyclic systems with appropriate modifications .

In one documented approach for related compounds, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid was obtained through a haloform reaction of a diketone intermediate. This was followed by various transformations to create diverse building blocks including alcohols, acids, amines, and amino acids for medicinal chemistry applications .

Analytical Characterization

Structural Elucidation Techniques

Confirmation of the structure of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid typically employs multiple complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework, with characteristic signals for the tert-butyl group, azabicyclic core, and carboxylic acid function.

  • Mass Spectrometry offers confirmation of the molecular weight and fragmentation patterns consistent with the proposed structure.

  • Infrared (IR) Spectroscopy helps identify key functional groups, particularly the carboxylic acid (typically showing absorption around 1700-1725 cm⁻¹) and the carbamate functionality of the Boc group (typically showing absorption around 1690-1710 cm⁻¹).

Applications in Chemical Research

Medicinal Chemistry Applications

3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid has particular significance in medicinal chemistry for several reasons:

  • The compound serves as a valuable building block for the construction of more complex molecules with potential biological activities.

  • The azabicyclic core provides a rigid, three-dimensional scaffold that can be used to design compounds with specific spatial arrangements of functional groups, which is crucial for molecular recognition by biological targets.

  • The protected amine functionality, combined with the carboxylic acid group, allows for selective modifications to create diverse chemical libraries for drug discovery programs.

Synthetic Utility

As an intermediate in organic synthesis, 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid offers several advantages:

  • The Boc protecting group allows for selective manipulations of other functional groups while keeping the amine protected.

  • The carboxylic acid group provides a handle for various transformations, including coupling reactions to form amides or esters.

  • The rigid bicyclic structure offers predictable spatial orientation of substituents, which can be beneficial for designing compounds with specific conformational requirements.

Related bicyclic compounds have been employed in gram-scale transformations to obtain various building blocks—including alcohols, acids, amines, trifluoroborates, and amino acids—for medicinal chemistry applications .

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid demonstrate the versatility of the azabicyclic scaffold:

CompoundKey Structural DifferenceReference
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acidCarboxylic acid at position 6 instead of position 1
(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acidAdditional methoxycarbonyl group at position 5
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octane-8-carboxylic acidLarger ring system with a [3.2.1] bicyclic structure

These structural variations affect physicochemical properties, reactivity patterns, and potential biological activities, highlighting the importance of subtle structural modifications in medicinal chemistry research.

Functional Group Modifications

The versatility of the azabicyclic scaffold is further demonstrated by various functional group modifications that can be introduced to the basic structure:

  • Esterification of the carboxylic acid group to produce compounds with altered lipophilicity and membrane permeability characteristics.

  • Amide formation through reaction with various amines to create compounds with potential hydrogen bonding capabilities.

  • Reduction of the carboxylic acid to the corresponding alcohol, providing opportunities for further derivatization.

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